QSAR Predicted Biological Activity Profile: Target Compound vs. In-Class Polyether Ionophores
In a 2022 QSAR study of polyether ionophores, 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one (Compound 1) exhibited the highest predicted probability scores for DNA synthesis inhibition (Pa = 0.991) and antineoplastic activity (Pa = 0.961) among Compounds 1–9 analyzed [1]. Although several analogs (Compounds 2–5) share high lipid metabolism regulator (Pa 0.998–0.999) and angiogenesis stimulant (Pa 0.994–0.995) scores, Compound 1 uniquely combines sub-micromolar-range predicted activity for four therapeutic areas simultaneously: lipid regulation, angiogenesis, DNA synthesis inhibition, and apoptosis induction [2]. Compound 2, the closest comparator, shows lower DNA synthesis inhibitor (Pa = 0.987) and antineoplastic (Pa = 0.964) scores, while lacking the antifungal (Pa = 0.844) and cardiotonic (Pa = 0.719) predictions present in Compound 1 [3].
| Evidence Dimension | Predicted Biological Activity (Pa score) across multiple therapeutic targets (QSAR model) |
|---|---|
| Target Compound Data | Compound 1 (2-benzylidene-1-azabicyclo[2.2.2]octan-3-one): Lipid metabolism regulator Pa=0.999, Angiogenesis stimulant Pa=0.995, DNA synthesis inhibitor Pa=0.991, Apoptosis agonist Pa=0.979, Antineoplastic Pa=0.961, Antifungal Pa=0.844, Antiparasitic Pa=0.843, Antibacterial Pa=0.792 |
| Comparator Or Baseline | Compound 2 (analog polyether ionophore): Lipid metabolism regulator Pa=0.998, Angiogenesis stimulant Pa=0.995, DNA synthesis inhibitor Pa=0.987, Apoptosis agonist Pa=0.984, Antineoplastic Pa=0.964, Antifungal Pa=0.863, Antiparasitic Pa=0.846, Antibacterial Pa=0.818. Compound 3–9 show lower or absent DNA synthesis inhibitor and antineoplastic Pa scores. |
| Quantified Difference | Compound 1 DNA synthesis inhibitor Pa (0.991) exceeds Compound 2 (0.987) by ΔPa = 0.004; Compound 1 antineoplastic Pa (0.961) is comparable to Compound 2 (0.964) but Compound 1 uniquely adds cardiotonic (Pa=0.719) and immunosuppressant (Pa=0.719) activities not predicted for Compounds 2–9. |
| Conditions | QSAR prediction using PASS (Prediction of Activity Spectra for Substances) software; only activities with Pa > 0.5 reported. |
Why This Matters
Procurement decisions for screening libraries benefit from compounds with broader predicted polypharmacology: Compound 1's unique combination of high DNA synthesis inhibition and cardiotonic predictions may reduce the number of compounds needed in initial phenotypic screens.
- [1] Marine Drugs, 2022, 20(5), 292. Table 1: Predicted Biological Activity for Compound 1 (2-benzylidene-1-azabicyclo[2.2.2]octan-3-one). Lipid metabolism regulator Pa=0.999, DNA synthesis inhibitor Pa=0.991, Antineoplastic Pa=0.961. View Source
- [2] Marine Drugs, 2022, 20(5), 292. Main text: QSAR analysis of natural polyether ionophores and their pharmacological profile. View Source
- [3] Marine Drugs, 2022, 20(5), 292. Table 2: Predicted Biological Activity for Compounds 2–9 (comparator polyether ionophores). View Source
